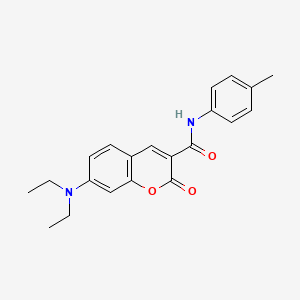

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene core, which is a common structure in many organic compounds, particularly in bioactive molecules . The molecule also contains a tolyl group, which is a functional group related to toluene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel push-pull fluorescent dyes, 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives, were synthesized using formyl derivatives of furo- and thieno[3,2-c]coumarins as key intermediates . Another study reported the synthesis of a new hydrazone derivative by condensation of 5-acetyl-1,3-dimethyl-barbituric acid and p-methyl isonitrosophenyl hydrazine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single crystal X-ray analysis . The structure is often stabilized by intramolecular hydrogen bonds and other non-covalent interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the push-pull nature of the electron absorption spectra of the dyes synthesized from formyl derivatives of furo- and thieno[3,2-c]coumarins was suggested .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the thermodynamics and kinetics of compound 7-diethylamino-4′-dimethylaminoflavylium were studied in water:ethanol (1:1) and water in the presence of SDS and CTAB micelles .Scientific Research Applications

Fluorescent Dyes in Biotechnology

This compound is used to create novel push-pull fluorescent dyes . These dyes are beneficial in biotechnology as they serve as labels and probes. Their fluorescence properties significantly change upon chemical reaction, non-covalent interaction, or reversible binding with target analytes, making them ideal for studying complex biochemical processes .

Medical Diagnostics

In medical diagnostics, the compound’s derivatives are used due to their high fluorescence quantum yields and large Stokes shifts. This allows for better visualization and accuracy in diagnostic procedures, particularly in imaging techniques that require fluorescent labeling .

Analytical Chemistry

The compound finds its application in analytical chemistry, where its derivatives are used as fluorescent labels . They help in the detection and quantification of various biological substances, providing a vital tool for chemical analysis .

Material Science

In material science, the derivatives of this compound are used in the development of optoelectronic devices and optical data storage devices . Their ability to exhibit efficient nonlinear optics (NLO) properties makes them suitable for advanced material applications .

Functional Polymers

The compound is also involved in the synthesis of functional polymers . These polymers have applications in various devices based on their NLO properties, contributing to the advancement of polymer technology .

Organic Photosensitizers

As organic photosensitizers, the derivatives of this compound play a crucial role in dye-sensitized solar cells (DSSC) . They enhance the efficiency of solar cells by increasing the absorption of light and facilitating electron transfer processes .

Laser Technology

The high fluorescence quantum yields make these derivatives suitable as laser dyes . They are used in laser technology for various applications, including medical lasers and laser imaging systems .

Medicinal Chemistry

Lastly, in medicinal chemistry, the compound’s derivatives are used as fluorescent labels for drug discovery and development. They assist in the visualization of drug interactions and the study of pharmacokinetics .

Safety And Hazards

properties

IUPAC Name |

7-(diethylamino)-N-(4-methylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-4-23(5-2)17-11-8-15-12-18(21(25)26-19(15)13-17)20(24)22-16-9-6-14(3)7-10-16/h6-13H,4-5H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWADJCGKBRDEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-1-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2938476.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide](/img/structure/B2938478.png)

![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)

![3-(2-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2938483.png)

![N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2938487.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)